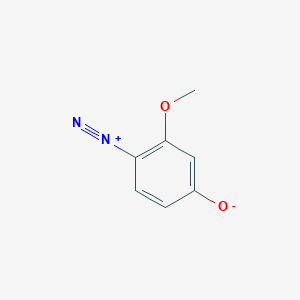

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one

描述

from Penicillium funiculosum; structure given in first source

Structure

2D Structure

属性

IUPAC Name |

4-diazonio-3-methoxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGURBIRPPYXGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146956 | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105114-23-6 | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105114236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one (SQ 30,957)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diazo-3-methoxy-2,5-cyclohexadien-1-one, also known as the antibiotic SQ 30,957, is a naturally occurring diazo compound isolated from the fermentation broths of Penicillium funiculosum.[1] This molecule has garnered interest due to its notable antibacterial properties, particularly against anaerobic bacteria. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and biological activity, based on available scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. The structure was elucidated through spectroscopic methods and degradation reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molecular Weight | 150.14 g/mol | [1] |

| CAS Number | 105114-23-6 | |

| Physical Appearance | Solid | |

| Synonyms | SQ 30,957 | [1] |

Synthesis

A general experimental protocol for the diazotization of an aminophenol is as follows:

General Diazotization Protocol:

-

The aminophenol precursor is dissolved in an acidic solution, typically hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the cooled aminophenol solution while maintaining the low temperature.

-

The reaction mixture is stirred for a specific period to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt can then be neutralized under controlled conditions to yield the diazo-quinone.

This process is depicted in the following workflow diagram:

Reactivity

Diazo-quinones, also known as quinone diazides, are a class of reactive organic compounds. Their reactivity is primarily centered around the diazo group and the conjugated quinone system.

Photochemistry: Diazo compounds are known to be photosensitive. Upon irradiation with light of a suitable wavelength, they can extrude nitrogen gas (N₂) to form a highly reactive carbene intermediate. This carbene can then undergo a variety of reactions, including:

-

Wolff Rearrangement: Rearrangement to form a ketene.

-

Cycloadditions: Reaction with alkenes to form cyclopropanes.

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

O-H Insertion: Insertion into the oxygen-hydrogen bond of alcohols and water.

Metal-Catalyzed Reactions: In the presence of transition metal catalysts (e.g., rhodium, copper), diazo-quinones can form metal-carbene intermediates. These intermediates are highly versatile and can participate in a range of synthetic transformations with high selectivity.

A simplified logical diagram illustrating the potential reactive pathways of this compound is shown below:

Biological Activity

Antibacterial Spectrum: SQ 30,957 exhibits excellent activity against anaerobic bacteria, including species of Clostridium and Bacteroides.[1] It also possesses moderate activity against aerobic bacteria.[1]

Toxicity: The compound has a reported LD₅₀ of less than 17 mg/kg in mice when administered intraperitoneally, indicating significant toxicity.[1]

Mechanism of Action: While the precise mechanism of action for SQ 30,957 has not been fully elucidated, the antibacterial activity of quinone-containing compounds is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, which can lead to cellular damage. Another potential mechanism involves the inhibition of essential enzymes or interference with DNA replication.

Conclusion

This compound (SQ 30,957) is a potent antibacterial agent with a unique chemical structure. Its reactivity, driven by the diazo and quinone functionalities, presents opportunities for further chemical exploration and derivatization to potentially modulate its biological activity and toxicity. Future research focused on elucidating its detailed mechanism of action and exploring its synthetic accessibility will be crucial for its potential development as a therapeutic agent.

References

Spectroscopic and Synthetic Profile of Diazo-Cyclohexadienones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Analogous Compounds

To facilitate the characterization of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one, the following tables summarize the spectroscopic data for structurally related diazo compounds and substituted cyclohexadienones. These data provide a valuable reference for predicting the spectral properties of the target molecule.

Table 1: Infrared (IR) Spectroscopy Data of Analogous Compounds

| Compound/Functional Group | Key IR Absorptions (cm⁻¹) | Reference |

| General Diazo Compounds (N=N stretch) | 2100 - 2250 | General Spectroscopic Tables |

| Aromatic Azo Compounds (N=N stretch) | 1400 - 1470 | [1] |

| Conjugated Ketone (C=O stretch) | 1650 - 1690 | General Spectroscopic Tables |

| Methoxy Group (C-O stretch) | 1000 - 1300 | [2] |

| C-H Aromatic | 3000 - 3100 | [1] |

| C-H Aliphatic | 2850 - 3000 | [1] |

Table 2: ¹H NMR Spectroscopy Data of Analogous Compounds

| Compound/Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 | m | - | [1] |

| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | s | - | [1] |

| Olefinic Protons (in cyclohexadienone) | 6.0 - 7.5 | m | - | [3] |

Table 3: ¹³C NMR Spectroscopy Data of Analogous Compounds

| Compound/Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| Carbonyl Carbon (C=O) | 180 - 200 | [4] |

| Diazo Carbon (C=N₂) | 40 - 60 | General Spectroscopic Tables |

| Aromatic/Olefinic Carbons | 110 - 160 | [4] |

| Methoxy Carbon (-OCH₃) | 55 - 65 | [4] |

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound/Fragmentation Pattern | Key m/z Values | Notes | Reference |

| Diazoalkanes | [M]⁺, [M-N₂]⁺ | Loss of N₂ is a characteristic fragmentation. | [5] |

| This compound | 150.04 | Predicted [M]⁺ for C₇H₆N₂O₂ | General Mass Calculation |

Experimental Protocols

The following is a general and representative protocol for the synthesis of a diazo compound from an aniline precursor. This can be adapted for the synthesis of this compound from 4-amino-3-methoxyphenol.

General Synthesis of a Diazo Compound via Diazotization of Aniline

This procedure is adapted from the synthesis of diazoaminobenzene and should be considered a general guideline.

Materials:

-

Aniline derivative (e.g., 4-amino-3-methoxyphenol)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Sodium acetate

-

Ice

-

Water

-

Mechanical stirrer

-

Dropping funnel

-

Flask

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, a mixture of the aniline derivative, water, and concentrated hydrochloric acid is prepared and cooled in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred aniline solution while maintaining a low temperature (0-5 °C).

-

The reaction mixture is stirred for a further 15-30 minutes after the addition is complete.

-

A solution of sodium acetate in water is then added to the reaction mixture. The diazo compound is expected to precipitate out of the solution.

-

The mixture is stirred for an additional 45-60 minutes, keeping the temperature below 20°C.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

Characterization: The synthesized compound should be characterized using the spectroscopic methods outlined in the tables above (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a diazo-cyclohexadienone.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

In-Depth Technical Guide: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one (CAS 105114-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diazo-3-methoxy-2,5-cyclohexadien-1-one, also known by its antibiotic designation SQ 30957, is a quinone diazide compound with demonstrated antibacterial properties. This technical guide provides a comprehensive overview of its known properties, hazards, and biological activity, based on available scientific data.

Physicochemical Properties

Limited specific experimental data for the physicochemical properties of this compound is publicly available. The following table summarizes the basic and computed properties.

| Property | Value | Source |

| CAS Number | 105114-23-6 | [1] |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Solid | [2] |

| Computed PSA | 60.4 Ų | [1] |

| Computed Exact Mass | 150.042927438 g/mol | [1] |

Hazards and Safety

General Handling Precautions:

-

Handle with extreme caution in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Store in a cool, dark, and dry place, away from heat and incompatible materials.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, a general approach for the synthesis of similar diazo compounds from activated methylene compounds is the diazo transfer reaction.

General Experimental Workflow for Diazo Transfer Reaction

The following diagram illustrates a generalized workflow for a diazo transfer reaction, which is a common method for synthesizing diazo compounds.

Caption: General workflow for synthesizing diazo compounds.

A general procedure for a one-pot diazo transfer reaction involves adding the substrate to a stirred solution of sodium azide and potassium carbonate in water, followed by the addition of a sulfonyl chloride derivative. The reaction mixture is stirred at ambient temperature, and upon completion, the product is extracted with an organic solvent.[3]

Biological Activity

Antibacterial Activity

This compound (SQ 30957) has demonstrated notable activity against anaerobic bacteria.[2]

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Clostridium | 0.4 µg/mL |

| Bacteroidetes | 0.4 µg/mL |

| Haemophilus | 0.2 µg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Clostridium, Bacteroidetes, Haemophilus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain in the appropriate broth medium overnight at the optimal temperature.

-

Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

-

Inoculation:

-

Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate under appropriate conditions (temperature, atmosphere, and time) for the specific bacterial strain.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Caption: Workflow for a broth microdilution MIC assay.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the quinone antibiotic family, its primary cellular targets are likely to be nucleic acids.[4]

Quinone antibiotics can exert their effects through various mechanisms, including:

-

DNA Binding and Intercalation: Inserting between the base pairs of DNA, which can disrupt DNA replication and transcription.

-

Covalent Adduct Formation: Forming covalent bonds with DNA, leading to damage.

-

Redox Cycling: Generating reactive oxygen species (ROS) that can cause single- and double-strand breaks in DNA.

-

Inhibition of Topoisomerases: Interfering with the function of enzymes that are essential for DNA replication and repair.

The presence of the diazo group in this compound may confer a unique reactivity profile, potentially involving the generation of a reactive carbene intermediate that could contribute to its cytotoxic effects. Further research is needed to delineate the specific molecular interactions and signaling pathways affected by this compound.

Potential Cellular Targets of Quinone Diazide Antibiotics

References

reactivity of diazo compounds in organic synthesis

An In-depth Technical Guide to the Reactivity of Diazo Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of diazo compounds. It is intended for professionals in the fields of organic chemistry and drug development who utilize these versatile reagents to construct complex molecular architectures. The content covers key reaction classes, including cyclopropanation, C-H insertion, and ylide formation, with a focus on modern catalytic methods. Detailed experimental protocols, quantitative data for reaction comparison, and mechanistic diagrams are provided to serve as a practical resource for laboratory work.

Introduction to Diazo Compounds

Diazo compounds are organic molecules featuring a diazo group (–N₂) attached to a carbon atom. Their electronic structure is best described as a resonance hybrid, which imparts them with the characteristics of 1,3-dipoles.[1] This unique functionality makes them highly valuable precursors for a wide array of chemical transformations.

The stability of diazo compounds is largely dictated by the substituents on the diazo-bearing carbon. Electron-withdrawing groups, such as carbonyls or sulfonyls, can delocalize the electron density, leading to significantly more stable and handleable compounds (e.g., ethyl diazoacetate).[1] In contrast, simple diazoalkanes like diazomethane are highly reactive, toxic, and potentially explosive, requiring specialized handling procedures.[2][3] Due to these hazards, safer methods, such as the in situ generation from stable precursors like N-tosylhydrazones, have become standard practice in modern synthesis.[4][5]

Core Reactivity: The Formation of Metal Carbenes

The majority of diazo compound reactivity stems from their decomposition to form highly reactive carbene intermediates upon exposure to heat, light, or, most commonly, a transition metal catalyst.[6] Transition metals such as rhodium, copper, iron, and palladium are exceptionally effective at catalyzing the extrusion of dinitrogen gas (N₂) to form a metal-carbene (or carbenoid) species.[7][8] This intermediate is central to the synthetic utility of diazo compounds.

The catalytic cycle, exemplified by the well-studied dirhodium(II) catalysts, begins with the coordination of the diazo compound to an open site on the metal center. This is followed by the rate-limiting extrusion of N₂, which generates the electrophilic metal-carbene intermediate.[1][9] This species then undergoes the desired carbene-transfer reaction (e.g., addition to an alkene or insertion into a C-H bond), delivering the carbene fragment to the substrate and regenerating the catalyst for the next cycle.[7]

Key Synthetic Transformations

The versatility of diazo compounds is demonstrated by the breadth of reactions they enable. The primary pathways involve either the direct reaction of the diazo compound as a 1,3-dipole or, more commonly, reactions of the carbene intermediate generated catalytically.

References

- 1. researchgate.net [researchgate.net]

- 2. research.uga.edu [research.uga.edu]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. prepchem.com [prepchem.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of rhodium-catalyzed carbene formation from diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Reactivity, and Applications of 4-Diazo-2,5-Cyclohexadien-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diazo-2,5-cyclohexadien-1-one derivatives, often referred to as quinone diazides or diazoquinones, are a fascinating class of organic compounds characterized by a cyclohexadienone ring bearing a diazo group at the C4 position. This structure is a vinylogous α-diazoketone, which endows it with a unique combination of stability and reactivity. Unlike simple diazoalkanes, the conjugation with the carbonyl group and the dienone system delocalizes the negative charge on the α-carbon, rendering these compounds significantly more stable and easier to handle.

The primary chemical interest in these derivatives stems from their role as versatile precursors to highly reactive intermediates. Upon thermal, photochemical, or metal-catalyzed decomposition, they readily extrude molecular nitrogen (N₂) to generate singlet keto-carbenes. These carbenes can undergo a variety of subsequent transformations, most notably the Wolff rearrangement, to produce highly strained and reactive ketene intermediates. This reactivity profile makes 4-diazo-2,5-cyclohexadien-1-one derivatives powerful building blocks in organic synthesis for constructing complex molecular architectures, including contracted ring systems.

Furthermore, the quinone-like core is a well-recognized pharmacophore present in numerous natural and synthetic compounds with significant biological activities, including antitumor and antimicrobial properties[1][2]. The combination of this privileged scaffold with a photoreactive diazo group opens avenues for applications in drug development, such as the design of photoactivated cytotoxic agents and probes for chemical biology[3]. This review provides an in-depth guide to the synthesis, characterization, key reactions, and potential applications of this important class of molecules.

Synthesis and Physicochemical Properties

The most direct and common method for synthesizing 4-diazo-2,5-cyclohexadien-1-one derivatives is the diazotization of the corresponding 4-aminophenol precursors. This reaction is typically performed in an acidic aqueous medium at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) to generate the reactive diazonium salt, which subsequently undergoes deprotonation to yield the neutral diazoquinone.

Caption: General workflow for the synthesis of 4-diazo-2,5-cyclohexadien-1-one derivatives.

Physicochemical and Spectroscopic Data

The properties of these compounds are dictated by the substituents on the cyclohexadienone ring. Below is a summary of computed physicochemical properties for a representative example, 4-diazo-2,6-dimethyl-2,5-cyclohexadien-1-one. Spectroscopic characterization is crucial for confirming the structure, with key signals providing definitive evidence of the diazo and carbonyl functionalities.

Table 1: Physicochemical Properties of 4-Diazo-2,6-dimethyl-2,5-cyclohexadien-1-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | PubChem[4] |

| Molecular Weight | 148.16 g/mol | PubChem[4] |

| XLogP3 | 3.6 | PubChem[4] |

| Monoisotopic Mass | 148.063662883 Da | PubChem[4] |

| Polar Surface Area | 51.2 Ų | PubChem[4] |

| IUPAC Name | 4-diazonio-2,6-dimethylphenolate | PubChem[4] |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Key Signal / Region | Functional Group Assignment |

|---|---|---|

| FTIR | Strong, sharp absorption at ~2100-2150 cm⁻¹ | N≡N stretching vibration of the diazo group |

| Strong absorption at ~1620-1650 cm⁻¹ | C=O stretching vibration of the conjugated ketone | |

| ¹H NMR | Signals in the δ 6.0-7.5 ppm range | Vinylic protons on the cyclohexadienone ring |

| ¹³C NMR | Signal at δ > 180 ppm | Carbonyl carbon (C1) |

| | Signal in the δ 60-80 ppm range | Diazo-bearing carbon (C4) |

Reactivity and Synthetic Applications

The synthetic utility of 4-diazo-2,5-cyclohexadien-1-one derivatives is dominated by their photochemistry. Irradiation with UV light initiates the loss of dinitrogen to generate a highly reactive singlet α-ketocarbene, which serves as the entry point to several important transformations.

Photochemical Reactions

The primary photochemical pathway involves a Wolff Rearrangement , a cornerstone reaction of α-diazocarbonyl compounds[5][6][7]. The initially formed carbene undergoes a 1,2-rearrangement where a carbon of the ring migrates to the carbene center, resulting in a ring-contracted ketene. This ketene is a powerful electrophile that can be trapped in situ by various nucleophiles.

-

O-H Insertion: In the presence of water or alcohols, the ketene is readily trapped to form cyclopentadienyl carboxylic acids or esters, respectively. This pathway has been observed experimentally for derivatives of this class[8].

-

[2+2] Cycloaddition: The ketene can react with alkenes or imines to form four-membered rings (cyclobutanones and β-lactams).

Alternatively, the intermediate carbene can participate directly in other reactions without rearranging:

-

Carbene Insertion: The carbene can insert into C-H or X-H bonds of the solvent or other reagents.

-

Decarboxylation: In some cases, particularly with specific substitution patterns, the carbene intermediate can undergo secondary photochemical reactions such as decarboxylation[8].

Caption: Key photochemical reaction pathways of 4-diazo-2,5-cyclohexadien-1-one derivatives.

Metal-Catalyzed Reactions

While less explored for this specific scaffold compared to other diazo compounds, transition metals like rhodium(II), copper(I), and palladium(II) are well-known catalysts for diazo decomposition. These reactions proceed via metal-carbene intermediates and are often highly selective. Potential transformations include:

-

Cyclopropanation: Reaction with alkenes to form vinylcyclopropanes.

-

Ylide Formation: Reaction with heteroatom-containing compounds (e.g., sulfides, amines) to form ylides, which can undergo subsequent rearrangements.

-

Multicomponent Reactions: Diazo compounds are valuable partners in multicomponent reactions, enabling the rapid assembly of complex heterocyclic systems[9].

Table 3: Summary of Key Reactions and Products

| Reaction Type | Conditions | Key Intermediate | Typical Product(s) |

|---|---|---|---|

| Photolysis / Wolff Rearrangement | UV light (hν), Nucleophile (e.g., H₂O, ROH) | Singlet Carbene, Ketene | Ring-contracted carboxylic acid derivatives[5][8] |

| Photolysis / Cycloaddition | UV light (hν), Alkene or Imine | Singlet Carbene, Ketene | Cyclobutanones, β-Lactams[5] |

| Metal-Catalyzed Cyclopropanation | Rh₂(OAc)₄ or Cu(I), Alkene | Metal-Carbene | Vinylcyclopropanes |

| Metal-Catalyzed Insertion | Rh₂(OAc)₄, R-H bond | Metal-Carbene | C-H or X-H insertion products[10] |

Applications in Drug Development and Biology

The quinone moiety is a critical component in many clinically used anticancer drugs (e.g., doxorubicin, mitomycin C), where its biological activity is often linked to redox cycling and the generation of reactive oxygen species (ROS) or alkylation of biomolecules[1][2][11]. Derivatives of cyclohexadienone have demonstrated potent and selective cytotoxic activity against various human tumor cell lines[12].

The incorporation of a diazo group onto this privileged scaffold presents several strategic advantages for drug development:

-

Photoactivated Therapeutics: The diazo group can act as a photolabile caging group. A biologically inactive prodrug could be administered and then locally activated with light at a specific disease site (e.g., a tumor), releasing a cytotoxic agent. This approach, known as photodynamic therapy (PDT), can significantly reduce systemic toxicity.

-

Bio-orthogonal Probes and Imaging Agents: The photoreactivity allows for covalent labeling of biological targets (photoaffinity labeling). A diazoquinone-based probe could be used to identify the binding partners of a drug or to visualize cellular processes[3].

-

Novel Mechanisms of Action: The reactive carbene or ketene generated upon activation could alkylate DNA or proteins through unique mechanisms distinct from traditional quinone-based drugs, potentially overcoming resistance mechanisms.

Caption: Logic diagram for the application of diazoquinones as photoactivated prodrugs.

Table 4: Reported Biological Activities of Related Quinone/Cyclohexadienone Scaffolds

| Compound Class | Biological Activity | Target Cell Lines | Reference |

|---|---|---|---|

| Hydroxycyclohexadienones | Antitumor | HCT 116 (Colon), HT 29 (Colon), MCF-7 (Breast) | [12] |

| Anthraquinones | Antimicrobial | E. coli, B. subtilis, S. aureus | [13] |

| Naphthoquinones | Anticancer, Antifungal, Antiviral | Various | [11] |

| General Quinones | Antioxidant, Antimicrobial, Antitumor | Various |[1] |

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 4-Diazo-2,5-cyclohexadien-1-one Derivative

This protocol is a representative procedure adapted from standard diazotization methods for 4-aminophenols[14][15].

-

Preparation of Amine Solution: Dissolve the substituted 4-aminophenol (1.0 eq) in a 1 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 2.5-3.0 eq) in a flask. Use sufficient acid to fully dissolve the starting material.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring. It is critical to maintain this temperature throughout the addition to prevent decomposition of the diazonium salt.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (a positive test for excess nitrous acid turns the paper blue-black).

-

Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate or another mild base to the reaction mixture until the pH is approximately 6-7. The diazoquinone product will typically precipitate as a colored solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or ether. Dry the product under vacuum in the dark. Due to their potential instability, these compounds should be stored cold and protected from light.

Protocol 2: Photochemical Wolff Rearrangement and Trapping with an Alcohol

This protocol is based on established procedures for the photolysis of α-diazocarbonyl compounds[8][16].

-

Solution Preparation: Dissolve the 4-diazo-2,5-cyclohexadien-1-one derivative (1.0 eq) in a suitable solvent that is transparent to the irradiation wavelength. For trapping with an alcohol, the alcohol itself (e.g., methanol, trifluoroethanol) can often be used as the solvent. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to minimize side reactions.

-

Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the reactive intermediates.

-

Irradiation: Irradiate the solution using a suitable light source (e.g., a medium-pressure mercury lamp) equipped with a filter (e.g., Pyrex, to cut off wavelengths < 290 nm) to prevent secondary photodecomposition of the product. The reaction vessel should be cooled (e.g., with a water bath) to maintain a constant temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR by observing the disappearance of the starting material. The characteristic yellow color of the diazo compound often fades as the reaction proceeds.

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can then be purified by silica gel column chromatography to isolate the corresponding cyclopentadienyl ester product.

Conclusion and Future Outlook

4-Diazo-2,5-cyclohexadien-1-one derivatives are versatile and highly reactive compounds with significant untapped potential. Their synthesis is straightforward, and their rich photochemistry, centered around the Wolff rearrangement, provides access to strained, ring-contracted structures that are challenging to synthesize by other means. For synthetic chemists, further exploration of their utility in metal-catalyzed processes and complex multicomponent reactions could yield novel molecular scaffolds.

For drug development professionals and chemical biologists, the true promise of these molecules lies in their dual nature: a biologically relevant quinone core and a photoreactive handle. This combination makes them ideal candidates for developing next-generation photoactivated drugs, targeted photoaffinity labels, and advanced imaging agents. Future research should focus on synthesizing libraries of these derivatives and systematically evaluating their biological activity, both in the dark and upon photoactivation, to fully realize their potential in medicine and chemical biology.

References

- 1. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinone-based fluorophores for imaging biological processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- | C8H8N2O | CID 11073572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. s3.smu.edu [s3.smu.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cuhk.edu.hk [cuhk.edu.hk]

- 15. scialert.net [scialert.net]

- 16. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

Methodological & Application

Application Notes and Protocols for Cyclopropanation using 4-diazo-3-methoxy-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a key structural motif in numerous biologically active molecules and pharmaceuticals. Their unique conformational properties and electronic nature make them valuable components in drug design. Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful and widely used method for the synthesis of these three-membered rings. This document provides detailed application notes and protocols for the use of a specialized diazo reagent, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one , in cyclopropanation reactions.

While specific literature on the cyclopropanation reactions of this compound is not extensively available, its structural similarity to other donor-acceptor diazo compounds allows for the extrapolation of reaction conditions and mechanistic pathways. The protocols and data presented herein are based on established principles of metal-catalyzed cyclopropanation and results from analogous systems.

General Reaction Scheme

The general transformation involves the reaction of an alkene with this compound in the presence of a transition metal catalyst, typically based on rhodium(II) or copper(I), to yield the corresponding spirocyclic cyclopropane derivative.

Catalyst Selection and Mechanistic Considerations

The choice of catalyst is crucial for achieving high efficiency and stereoselectivity. Rhodium(II) carboxylates, such as rhodium(II) acetate, and copper(I) complexes, such as copper(I) triflate, are commonly employed for these transformations.

The reaction is believed to proceed through the formation of a metal carbene intermediate. The diazo compound coordinates to the metal catalyst, followed by the extrusion of dinitrogen gas to generate the highly reactive metal carbene. This intermediate then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane ring. The stereochemical outcome of the reaction is often dictated by the catalyst's ligand sphere and the steric and electronic properties of the alkene substrate.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the metal-catalyzed cyclopropanation.

Experimental Protocols

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a general procedure for the cyclopropanation of an alkene using this compound and rhodium(II) acetate as the catalyst.

Materials:

-

This compound

-

Alkene

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and the chosen anhydrous solvent (5 mL).

-

Add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).

-

In a separate flask, dissolve this compound (1.2 mmol) in the anhydrous solvent (10 mL).

-

Add the solution of the diazo compound to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the alkene.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired spirocyclic cyclopropane.

Protocol 2: Copper(I)-Catalyzed Cyclopropanation

This protocol outlines a general procedure using a copper(I) catalyst, which can be an alternative to rhodium catalysts.

Materials:

-

This compound

-

Alkene

-

Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene (1.0 mmol) and copper(I) trifluoromethanesulfonate benzene complex (0.05 mmol, 5 mol%) in the anhydrous solvent (5 mL).

-

In a separate flask, prepare a solution of this compound (1.2 mmol) in the anhydrous solvent (10 mL).

-

Slowly add the diazo compound solution to the reaction mixture via a syringe pump over 1-2 hours at the desired temperature (typically ranging from 0 °C to room temperature).

-

Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by exposing it to air.

-

Filter the reaction mixture through a short pad of silica gel, washing with the solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the cyclopropane product.

Experimental Workflow

Caption: A generalized workflow for the cyclopropanation experiment.

Data Presentation

The following table summarizes expected yields and diastereoselectivities for the cyclopropanation of representative alkenes with diazo compounds, based on literature data for analogous systems. These values should be considered as a general guide for reactions with this compound.

| Entry | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) |

| 1 | Styrene | Rh₂(OAc)₄ (1) | DCM | 25 | 75-90 | >95:5 |

| 2 | 1-Octene | Rh₂(OAc)₄ (1) | DCM | 25 | 70-85 | 80:20 |

| 3 | Cyclohexene | Rh₂(OAc)₄ (1) | DCE | 40 | 65-80 | N/A |

| 4 | Styrene | CuOTf (5) | CHCl₃ | 0 | 70-85 | 90:10 |

| 5 | 1-Octene | CuOTf (5) | CHCl₃ | 25 | 65-80 | 75:25 |

Note: Yields and diastereomeric ratios (dr) are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Safety Precautions

-

Diazo compounds are potentially explosive and should be handled with care. Avoid heat, light, and strong acids. It is recommended to prepare and use them in solution without isolation.

-

Metal catalysts can be toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with appropriate care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The use of this compound in metal-catalyzed cyclopropanation reactions offers a promising route to novel spirocyclic compounds that could be of interest in medicinal chemistry and materials science. The protocols provided, based on well-established methodologies with related diazo compounds, serve as a starting point for the exploration of this reagent's synthetic utility. Optimization of reaction parameters will likely be necessary to achieve the best results for specific substrates.

Protocol for Carbene Insertion with 4-diazo-3-methoxy-2,5-cyclohexadien-1-one: Application Notes for Researchers and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the carbene insertion reactions of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one. This versatile reagent, an example of an ortho-quinone diazide, serves as a precursor to a reactive rhodium-carbene intermediate. This intermediate can undergo both intermolecular and intramolecular carbon-hydrogen (C-H) bond insertion reactions, offering a powerful tool for the synthesis of complex molecular architectures.[1] Such transformations are of significant interest to researchers in organic synthesis and drug development for the construction of novel scaffolds. The protocols outlined below are based on established principles of rhodium-catalyzed carbene chemistry and provide a foundation for further exploration and optimization.

Introduction

Ortho-quinone diazides, such as this compound, are a class of diazo compounds that have seen increasing use in organic synthesis.[1] Upon treatment with a suitable transition metal catalyst, typically a rhodium(II) complex, these compounds readily extrude nitrogen gas to form a highly reactive metal-carbene intermediate. This intermediate can then participate in a variety of chemical transformations, including cyclopropanation, ylide formation, and, most notably for this protocol, C-H bond insertion.

The C-H insertion reaction is a particularly powerful transformation as it allows for the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined approach to complex molecule synthesis.[2] This methodology has been successfully applied in the synthesis of various carbocyclic and heterocyclic frameworks.[3] The protocols described herein provide a general framework for utilizing this compound in both intermolecular and intramolecular C-H insertion reactions.

Key Applications in Research and Drug Development

-

Synthesis of Novel Scaffolds: Carbene C-H insertion provides a direct method for the formation of new carbon-carbon bonds, enabling the construction of complex and unique molecular skeletons that can be explored for their biological activity.

-

Late-Stage Functionalization: The ability to insert into C-H bonds allows for the modification of complex molecules at a late stage in a synthetic sequence, a valuable strategy in drug discovery for the rapid generation of analog libraries.

-

Access to Bridged and Fused Ring Systems: Intramolecular C-H insertion is a powerful tool for the synthesis of bicyclic and polycyclic structures, which are common motifs in natural products and pharmaceutically active compounds.[4]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Solvents should be dried and degassed prior to use.

-

This compound is a potentially energetic compound and should be handled with care. It is recommended to prepare it fresh and use it directly.

-

The choice of rhodium catalyst can influence the efficiency and selectivity of the reaction. Common catalysts include dirhodium(II) tetraacetate (Rh₂(OAc)₄) and dirhodium(II) tetrakis(perfluorobutyrate) (Rh₂(pfb)₄).

Protocol 1: Intermolecular C-H Insertion

This protocol describes a general procedure for the insertion of the carbene derived from this compound into the C-H bond of an alkane or another hydrocarbon substrate.

Workflow Diagram:

References

- 1. Recent quinone diazide based transformations via metal–carbene formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Carbene C−H insertion - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rearrangements of α-Diazo-β-hydroxyketones for the Synthesis of Bicyclo[m.n.1]alkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Photochemical Reactions of 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical reactions of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one, focusing on its synthetic utility and experimental considerations. The primary photochemical transformation of this and related α-diazocarbonyl compounds is the Wolff rearrangement, a versatile reaction with significant applications in organic synthesis.[1][2][3][4]

Core Concepts: The Photochemical Wolff Rearrangement

Upon photolysis, typically with UV light, this compound is expected to undergo a Wolff rearrangement.[1][2] This reaction proceeds through the following key steps:

-

Photoexcitation and Nitrogen Extrusion: The diazo compound absorbs a photon, leading to the expulsion of a molecule of nitrogen gas (N₂).

-

Carbene Intermediate Formation: The loss of nitrogen generates a highly reactive carbene intermediate.

-

1,2-Rearrangement and Ketene Formation: The carbene undergoes a 1,2-rearrangement, where a substituent on the adjacent carbon migrates to the carbene carbon. In the case of this cyclic system, this rearrangement leads to ring contraction. The product of this rearrangement is a highly reactive ketene.

-

Nucleophilic Trapping: The ketene intermediate is readily trapped by nucleophiles present in the reaction mixture. Common nucleophiles include water, alcohols, and amines, which yield carboxylic acids, esters, and amides, respectively.[1][2]

The overall transformation for this compound is predicted to yield a substituted cyclopentadienyl carboxylic acid derivative, a valuable scaffold in medicinal chemistry and materials science.

Potential Applications in Drug Development and Organic Synthesis

The products of the photochemical Wolff rearrangement of this compound and its analogs have potential applications in:

-

Scaffold Synthesis: The ring-contracted products provide access to densely functionalized cyclopentane and cyclopentadiene cores, which are present in a variety of biologically active molecules.

-

Lead Optimization: The ability to introduce various functional groups by trapping the ketene intermediate with different nucleophiles allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Bio-orthogonal Chemistry: Photo-induced reactions of diazo compounds can be employed for the modification of biological macromolecules, offering a tool for drug discovery and chemical biology.

Quantitative Data Summary

| Parameter | Description | Expected Range/Value |

| Quantum Yield (Φ) | The efficiency of the photochemical process, defined as the number of molecules reacted per photon absorbed. | 0.1 - 0.5 (Typical for Wolff Rearrangements) |

| Product Yield (%) | The isolated yield of the desired ring-contracted product. | Dependent on nucleophile and reaction conditions. |

| Reaction Time (h) | The duration of irradiation required for complete conversion of the starting material. | 1 - 6 hours |

| Optimal Wavelength (nm) | The wavelength of light that provides the most efficient conversion. | 280 - 350 nm (Typical for α-diazoketones) |

| Byproduct Formation (%) | The percentage of any identified side products. | Dependent on reaction conditions. |

Experimental Protocols

The following is a generalized protocol for the photochemical Wolff rearrangement of a substituted diazocyclohexadienone. This should be adapted and optimized for the specific substrate and desired product.

Objective: To synthesize a substituted cyclopentadienyl carboxylic acid via photochemical Wolff rearrangement of this compound in the presence of water.

Materials:

-

This compound

-

1,4-Dioxane (spectroscopic grade)

-

Deionized water

-

Photoreactor equipped with a medium-pressure mercury lamp (e.g., 300-350 nm) and a cooling system

-

Quartz reaction vessel

-

Nitrogen or Argon gas for inert atmosphere

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve this compound (1.0 mmol) in a mixture of 1,4-dioxane (90 mL) and deionized water (10 mL) in a quartz reaction vessel.

-

The concentration of the diazo compound should be kept low (e.g., 0.01 M) to minimize side reactions.

-

-

Inert Atmosphere:

-

Purge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the diazo compound.

-

-

Photolysis:

-

Place the reaction vessel in the photoreactor.

-

Maintain the reaction temperature at 15-20 °C using the cooling system.

-

Irradiate the solution with a medium-pressure mercury lamp.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the disappearance of the characteristic absorbance of the diazo group.

-

-

Work-up:

-

Once the reaction is complete (typically 2-4 hours), remove the solvent in vacuo using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopentadienyl carboxylic acid.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Visualizations

The following diagrams illustrate the photochemical reaction pathway and a typical experimental workflow.

Caption: Photochemical Wolff Rearrangement Pathway.

Caption: Experimental Workflow for Photolysis.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one and Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of o-diazoquinones, with a focus on derivatives structurally related to 4-diazo-3-methoxy-2,5-cyclohexadien-1-one. The protocols outlined below are based on established literature and are intended to serve as a guide for the synthesis of complex phenolic and heterocyclic structures.

Introduction

o-Diazoquinones are versatile reagents in organic synthesis, serving as precursors to quinoid carbenes under metal catalysis. These reactive intermediates can undergo a variety of transformations, including cross-coupling and cycloaddition reactions, to furnish highly functionalized aromatic and heterocyclic compounds. This document details protocols for the synthesis of diazoquinones from phenolic precursors and their subsequent application in rhodium-catalyzed C-O bond formation and gold-catalyzed azo coupling reactions.

Synthesis of o-Diazoquinones from Phenols

A general and efficient method for the synthesis of o-diazoquinones from phenols involves a diazo-transfer reaction. This approach provides direct access to the desired diazo compounds from readily available starting materials.

General Experimental Protocol: Synthesis of Diazoquinones[1]

A solution of the corresponding phenol (1.0 equiv.) in methanol is treated with a diazo-transfer reagent, such as 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP), in the presence of a base like diisopropylethylamine (iPr₂NEt) or 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion. The resulting diazoquinone can be isolated and purified by column chromatography. For reactive phenols, iPr₂NH is a suitable base, while less reactive phenols may require a stronger base like DMAP.[1]

Rhodium-Catalyzed C(sp²)–O Cross-Coupling of Diazoquinones with Phenols

Dirhodium catalysts, particularly Rh₂(esp)₂, have been shown to be effective in promoting the cross-coupling of o-diazoquinones with phenols to form diaryl ethers. This reaction proceeds under mild and neutral conditions, tolerating a wide range of functional groups.[2]

Quantitative Data for Rhodium-Catalyzed Diaryl Ether Synthesis

| Entry | Diazoquinone | Phenol | Product | Yield (%) |

| 1 | 4-tert-Butyldiazo-2,5-cyclohexadienone | 4-Bromophenol | 2-tert-Butyl-4-(4-bromophenoxy)phenol | 93 |

| 2 | 4-tert-Butyldiazo-2,5-cyclohexadienone | 4-Iodophenol | 2-tert-Butyl-4-(4-iodophenoxy)phenol | 85 |

| 3 | 4-tert-Butyldiazo-2,5-cyclohexadienone | 4-Methoxyphenol | 2-tert-Butyl-4-(4-methoxyphenoxy)phenol | 89 |

| 4 | 4-tert-Butyldiazo-2,5-cyclohexadienone | 3-Methoxyphenol | 2-tert-Butyl-4-(3-methoxyphenoxy)phenol | 82 |

| 5 | 3,5-di-tert-Butyldiazo-2,5-cyclohexadienone | 4-Bromophenol | 2,6-di-tert-Butyl-4-(4-bromophenoxy)phenol | 75 |

| 6 | 4-Bromodiazo-2,5-cyclohexadienone | 4-Methoxyphenol | 2-Bromo-4-(4-methoxyphenoxy)phenol | 78 |

Detailed Experimental Protocol: Synthesis of 2-tert-Butyl-4-(4-bromophenoxy)phenol[2]

To a solution of 4-tert-butyldiazo-2,5-cyclohexadienone (0.2 mmol, 1.0 equiv.) and 4-bromophenol (0.3 mmol, 1.5 equiv.) in dichloromethane (2 mL) is added Rh₂(esp)₂ (2 mol %). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired diaryl ether.

Reaction Workflow: Rhodium-Catalyzed Diaryl Ether Synthesis

Caption: Workflow for the Rh₂(esp)₂-catalyzed synthesis of diaryl ethers.

Gold-Catalyzed Azo Coupling of o-Diazoquinones with Indoles

Gold(I) complexes catalyze the azo coupling of o-diazoquinones with 1H-indoles to produce (E)-3-arylazoindoles. This reaction proceeds under mild conditions and does not require the exclusion of air or moisture.[3][4]

Quantitative Data for Gold-Catalyzed Azo Coupling

| Entry | Diazoquinone | Indole | Product | Yield (%) |

| 1 | 1,2-Diazo-4-tert-butyl-cyclohexadienone | 1H-Indole | (E)-3-((4-hydroxy-3-tert-butylphenyl)diazenyl)-1H-indole | 95 |

| 2 | 1,2-Diazo-4-tert-butyl-cyclohexadienone | 5-Methoxy-1H-indole | (E)-3-((4-hydroxy-3-tert-butylphenyl)diazenyl)-5-methoxy-1H-indole | 92 |

| 3 | 1,2-Diazo-4-tert-butyl-cyclohexadienone | 5-Bromo-1H-indole | (E)-3-((4-hydroxy-3-tert-butylphenyl)diazenyl)-5-bromo-1H-indole | 88 |

| 4 | 1,2-Diazo-4-methyl-cyclohexadienone | 1H-Indole | (E)-3-((4-hydroxy-3-methylphenyl)diazenyl)-1H-indole | 90 |

| 5 | 1,2-Diazo-4-methoxy-cyclohexadienone | 1H-Indole | (E)-3-((4-hydroxy-3-methoxyphenyl)diazenyl)-1H-indole | 85 |

Detailed Experimental Protocol: Synthesis of (E)-3-((4-hydroxy-3-tert-butylphenyl)diazenyl)-1H-indole[3][4]

To a vial charged with 1,2-diazo-4-tert-butyl-cyclohexadienone (0.2 mmol, 1.0 equiv.) and 1H-indole (0.24 mmol, 1.2 equiv.) is added dichloromethane (2 mL). A solution of a gold(I) catalyst, such as [Au(IPr)Cl]/AgSbF₆ (2 mol %), in dichloromethane is then added. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired azoindole.

Reaction Scheme: Gold-Catalyzed Azo Coupling

References

- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 2. Rhodium-Catalyzed C(sp2)-O Cross Couplings of Diazo Quinones with Phenols to Construct Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gold catalysed regio- and chemoselective azo coupling of 1,2- and 1,4-diazoquinones with 1H-indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. research.monash.edu [research.monash.edu]

Application Notes and Protocols for Flow Chemistry Setup for Reactions with Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo compounds are highly versatile and valuable reagents in organic synthesis, enabling a wide range of transformations including cyclopropanations, C-H insertions, and the formation of nitrogen-containing heterocycles. However, their inherent instability and potential for explosive decomposition present significant safety challenges when handled in traditional batch processes.[1][2][3][4][5] Continuous flow chemistry offers a powerful solution to mitigate these risks by generating and consuming these hazardous intermediates in situ, thereby minimizing their accumulation to unsafe levels.[1][3][4][6][7][8] This document provides detailed application notes and protocols for setting up and running reactions with diazo compounds in a continuous flow environment.

The use of microreactors and other continuous flow devices offers significant advantages over batch chemistry for handling diazo compounds.[9][10][11] These advantages include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely perform highly exothermic and fast reactions.[10][12] By maintaining a small reactor volume, the inventory of the hazardous diazo intermediate is kept to a minimum at any given time, significantly enhancing the safety of the process.[6][13]

General Experimental Workflow

The general workflow for reactions involving diazo compounds in a flow chemistry setup involves the continuous generation of the diazo species followed immediately by its reaction with a substrate in a subsequent reactor coil or packed bed. This "telescoped" approach avoids the isolation and storage of the hazardous intermediate.[14][15][16][17]

Caption: General experimental workflow for flow chemistry with diazo compounds.

Safety Considerations in Flow Chemistry

The enhanced safety of flow chemistry for hazardous reactions stems from several key principles that are logically interconnected. The small reactor volume directly limits the amount of hazardous material present at any one time. This, combined with superior heat transfer, prevents the accumulation of heat and the potential for thermal runaways.

Caption: Logical relationship of key safety features in flow chemistry.

Simplified Reaction Pathway: In-situ Generation and Reaction

The core of this methodology is the seamless integration of the formation of the diazo compound and its subsequent reaction. The precursor materials are mixed and react within the first reactor coil to generate the diazo intermediate. This stream is then immediately combined with the substrate solution, and the desired reaction proceeds in the second reactor.

Caption: Simplified reaction pathway showing in-situ generation and consumption.

Experimental Protocols

Protocol 1: Generation and Use of Ethyl Diazoacetate (EDA)

This protocol describes the in-situ generation of ethyl diazoacetate and its subsequent reaction with an aldehyde.[6][11]

Materials:

-

Glycine ethyl ester hydrochloride

-

Sodium nitrite

-

Sodium acetate buffer (pH 3.5)[2]

-

Dichloromethane (DCM)

-

Aldehyde substrate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfoxide (DMSO)

Equipment:

-

Two syringe pumps

-

Two T-mixers

-

Two reactor coils (e.g., PFA tubing)

-

Back pressure regulator

-

Collection vessel

Procedure:

-

Solution Preparation:

-

Solution A: Prepare an aqueous solution of glycine ethyl ester and sodium nitrite.

-

Solution B: Prepare a solution of the aldehyde and DBU in DMSO.

-

-

System Setup:

-

Connect the syringe pumps to the T-mixer with PFA tubing.

-

Connect the output of the first T-mixer to the first reactor coil (for EDA generation).

-

Connect the output of the first reactor coil to a second T-mixer.

-

Connect the second syringe pump containing Solution B to the second T-mixer.

-

Connect the output of the second T-mixer to the second reactor coil (for the reaction).

-

Install a back pressure regulator after the second reactor coil.

-

-

Reaction Execution:

-

Pump Solution A and an organic solvent (e.g., DCM) through the first T-mixer and into the first reactor coil to generate a biphasic mixture containing EDA in the organic phase.[2][11]

-

The EDA-containing stream is then mixed with Solution B at the second T-mixer and enters the second reactor coil.

-

Collect the product stream after the back pressure regulator.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| EDA Generation | ||

| Residence Time | Varies (optimization required) | [11] |

| Temperature | Room Temperature | [6] |

| Reaction with Aldehyde | ||

| Residence Time | ~6.8 minutes | [6] |

| Temperature | Room Temperature | [6] |

| Conversion | Up to 96% | [6] |

| Productivity (EDA) | ~20 g/day (100 µL reactor) | [2][11] |

Protocol 2: Generation and Use of Diazomethane

This protocol outlines a method for the safe, continuous generation of diazomethane and its subsequent use in reactions.[18][19][20] A common method involves the use of a tube-in-tube reactor where gaseous diazomethane diffuses through a gas-permeable membrane.[7][8][21]

Materials:

-

N-methyl-N-nitrosourea (MNU) or Diazald® as a precursor

-

Aqueous base (e.g., KOH)

-

Organic solvent for the reaction

-

Substrate for methylation or other reaction

Equipment:

-

Two syringe pumps

-

Tube-in-tube reactor with a gas-permeable inner tube (e.g., Teflon AF-2400)

-

Back pressure regulator

-

Collection vessel

Procedure:

-

Solution Preparation:

-

Solution A (Aqueous Phase): Prepare a solution of the diazomethane precursor (e.g., MNU) in the aqueous base.

-

Solution B (Organic Phase): Prepare a solution of the substrate in a suitable organic solvent.

-

-

System Setup:

-

Configure the tube-in-tube reactor. The inner, gas-permeable tube will carry the aqueous phase (Solution A), and the outer tube will carry the organic phase (Solution B).

-

Connect one syringe pump to the inlet of the inner tube and the other to the inlet of the outer tube.

-

Connect the outlet of the outer tube to a back pressure regulator and then to a collection vessel.

-

-

Reaction Execution:

-

Pump Solution A through the inner tube. Diazomethane is generated in this aqueous stream.

-

Simultaneously, pump Solution B through the outer tube.

-

The gaseous diazomethane diffuses through the permeable membrane of the inner tube into the organic phase in the outer tube, where it reacts with the substrate.

-

Collect the product stream from the outlet of the outer tube.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Diazomethane Generation | ||

| Productivity | 95-117 mmol/h | [18][20] |

| Precursor | N-methyl-N-nitrosourea (MNU) | [18] |

| General | ||

| Reactor Type | Tube-in-tube (Teflon AF-2400) | [7][21] |

Protocol 3: Synthesis of Azo Compounds via Diazonium Salts

This protocol details the continuous flow synthesis of azo compounds through the in-situ generation of diazonium salts.[9][10][22]

Materials:

-

Aromatic amine (e.g., 2,4-dimethylaniline)

-

Sodium nitrite in aqueous solution

-

Acidic solution (e.g., HCl)

-

Coupling agent (e.g., 2-naphthol) in a suitable solvent

Equipment:

-

Three syringe pumps

-

Two T-mixers

-

Two reactor coils

-

Back pressure regulator

-

Collection vessel

Procedure:

-

Solution Preparation:

-

Solution A: Prepare a solution of the aromatic amine in an acidic solution.

-

Solution B: Prepare an aqueous solution of sodium nitrite.

-

Solution C: Prepare a solution of the coupling agent.

-

-

System Setup:

-

Connect the outlets of the pumps for Solution A and Solution B to a T-mixer.

-

Connect the output of this T-mixer to the first reactor coil (for diazotization).

-

Connect the output of the first reactor coil to a second T-mixer.

-

Connect the pump for Solution C to the second T-mixer.

-

Connect the output of the second T-mixer to the second reactor coil (for azo coupling).

-

Install a back pressure regulator and a collection vessel at the end of the line.

-

-

Reaction Execution:

-

Pump Solutions A and B into the first T-mixer and through the first reactor coil to form the diazonium salt. The temperature should be controlled, often at low temperatures (e.g., 0-5 °C), to ensure the stability of the diazonium intermediate.[12][23]

-

The stream containing the diazonium salt is then mixed with Solution C at the second T-mixer and flows through the second reactor coil to form the azo compound.

-

Collect the final product stream.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Diazotization | ||

| Residence Time | ~113 seconds | [23] |

| Temperature | 0-5 °C | [12][23] |

| Azo Coupling | ||

| Overall Reaction Time | ~2.4 minutes | [9][22] |

| Conversion | Up to 98% | [9][22] |

| Scale-up Conversion | 66-91% (in PTFE tubing) | [9][22] |

Conclusion

Continuous flow chemistry provides a safe and efficient platform for conducting reactions with hazardous diazo compounds. The ability to generate and consume these reactive intermediates in situ on demand minimizes the risks associated with their storage and handling in large quantities. The protocols and data presented here offer a starting point for researchers to implement these powerful techniques in their own laboratories, paving the way for safer and more scalable synthetic processes in academic research and industrial drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]

- 9. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]

- 10. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 18. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU - OAK Open Access Archive [oak.novartis.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes: Antibacterial Activity of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one

Notice: Following a comprehensive review of scientific literature, no specific data regarding the antibacterial activity of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one was found. The information presented herein is based on the known antibacterial properties of the broader classes of quinones and azo compounds, to which the specified molecule is structurally related. This document is intended to provide a theoretical framework and general protocols for assessing the antibacterial potential of this and similar compounds. All data and protocols should be considered hypothetical until validated by experimental evidence.

Introduction

The compound this compound possesses a unique hybrid structure, incorporating both a quinone-like ring and a diazo group. Both quinones and azo compounds are known to exhibit a wide range of biological activities, including antibacterial properties.

-

Quinones: This class of compounds is known to interfere with cellular respiration and generate reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.[1][2] Their mechanism often involves the disruption of electron transport chains and the alkylation of essential biomolecules.

-

Azo Compounds: Azo dyes and related molecules have also been reported to possess antibacterial activity.[3][4] Their mode of action can involve the inhibition of specific enzymes or interference with cell wall synthesis.

Given these characteristics of its constituent moieties, it is hypothesized that this compound may exhibit antibacterial activity. This document outlines potential experimental approaches to investigate this hypothesis.

Hypothetical Antibacterial Activity Data

The following table presents a hypothetical summary of potential antibacterial activity for this compound against common bacterial strains. This data is purely illustrative and not based on experimental results.

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) | Hypothetical Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | 16 | 18 |

| Bacillus subtilis | Gram-positive | 32 | 15 |

| Escherichia coli | Gram-negative | 64 | 12 |

| Pseudomonas aeruginosa | Gram-negative | 128 | 10 |

Proposed Experimental Protocols

The following are standard protocols that can be adapted to assess the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

-

Test compound (this compound)

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring absorbance at 600 nm.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to a substance based on the size of the growth inhibition zone.

Materials:

-

Test compound

-

Sterile filter paper disks

-

Bacterial cultures

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an MHA plate using a sterile swab.

-

Impregnate sterile filter paper disks with a known concentration of the test compound.

-

Place the impregnated disks onto the surface of the inoculated MHA plate.

-

Include a control disk impregnated with the solvent used to dissolve the compound.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Experimental Workflow for Antibacterial Screening

Caption: General workflow for screening the antibacterial activity of a test compound.

Hypothesized Mechanism of Action of Quinone-like Compounds

Caption: Postulated mechanism of antibacterial action for quinone-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 4-diazo-3-methoxy-2,5-cyclohexadien-1-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not observing any product formation in my reaction. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield can stem from several factors, from the stability of the starting material to the reaction conditions. Here is a systematic approach to troubleshooting:

-

Starting Material Integrity: Verify the purity and stability of your this compound. Diazo compounds can be sensitive to light, heat, and acid.[1] Consider performing an NMR or IR analysis to confirm the integrity of the starting material.

-

Reaction Setup: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen), especially if using sensitive catalysts or reagents. Diazo compounds can react with atmospheric oxygen, leading to side products.

-

Catalyst Activity (for catalyzed reactions): If you are performing a metal-catalyzed reaction (e.g., with a rhodium or copper catalyst), ensure the catalyst is active. Using a fresh batch of catalyst or a different catalyst source may improve results. The choice of rhodium catalyst, for instance, can significantly influence the outcome of cycloaddition reactions.

-

Solvent Purity: Use dry, degassed solvents. Water can act as a competing reagent, leading to O-H insertion products and reducing the yield of the desired product.[2]

-

Temperature Control: Many reactions with diazo compounds are temperature-sensitive. If the reaction is exothermic, ensure adequate cooling to prevent decomposition of the diazo compound. Conversely, some reactions may require heating to proceed at a reasonable rate.

Formation of Multiple Products